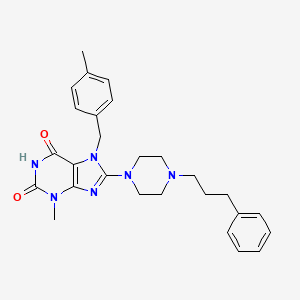

3-methyl-7-(4-methylbenzyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-methyl-7-(4-methylbenzyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a family of purine derivatives, which are often investigated for their potential biological activities. The purine scaffold is a common core in many pharmacologically active compounds, and modifications on this core, such as piperazine attachments and benzyl substitutions, can lead to diverse biological effects.

Synthesis Analysis

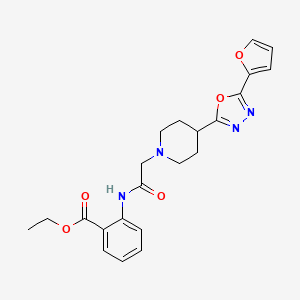

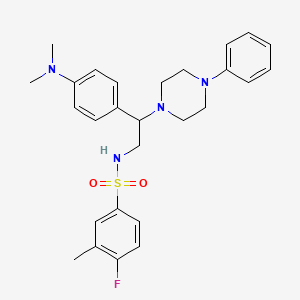

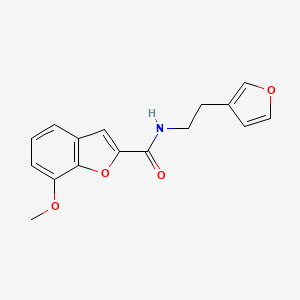

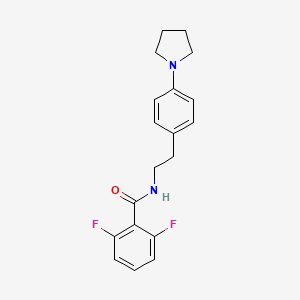

The synthesis of related purine derivatives has been described in several studies. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives has been achieved through a multi-step process starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding the final product in moderate yield . Similarly, a series of purine-2,6-dione linked piperazine derivatives were synthesized using advanced intermediates coupled with various carboxylic acid chloride derivatives . These methods typically involve several steps, including protection/deprotection strategies, and the use of coupling agents to introduce the piperazine moiety.

Molecular Structure Analysis

The molecular structure of purine derivatives is often characterized by NMR and X-ray crystallography. For example, the crystal structure of certain piperazine-2,5-diones shows different conformations and hydrogen-bonding networks, which can be crucial for their biological activity . The importance of the molecular conformation and the presence of substituents on the piperazine ring have been discussed in the context of their solution structures .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive groups such as carboxybenzyl or chloro/cyanobenzyl can lead to the formation of potent inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) . The reactivity of these groups under different conditions can be exploited to synthesize a wide range of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, including solubility, crystallinity, and stability, are influenced by their molecular structure. Polymorphism, as observed in some piperazine-2,5-diones, can affect the physical properties and, consequently, the bioavailability of these compounds . The pharmacokinetic parameters, such as bioavailability, are essential for the development of injectable dosage forms of purine-based drugs .

科学的研究の応用

Pharmacological Research and Development

Preclinical Pharmacology of NMDA Receptor Antagonists

A study on CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, highlighted its preclinical pharmacodynamic and pharmacokinetic properties to develop a translational approach for dose selection in clinical trials for major depressive disorder. The compound demonstrated high binding affinity specific to GluN2B with no off-target activity, showcasing the potential for precision in targeting specific receptor subunits in neuropsychiatric disorder treatments (Garner et al., 2015).

Environmental Health and Safety

Reducing Exposure to Endocrine Disruptors

An intervention study, the HERMOSA study, examined the reduction of urinary concentrations of endocrine-disrupting chemicals such as phthalates, parabens, triclosan, and benzophenone-3 in adolescent girls through the use of personal care products labeled as free of these chemicals. The study demonstrated that consumer choices can effectively reduce personal exposure to potential endocrine disruptors, emphasizing the importance of public awareness and regulatory policies in promoting health safety (Harley et al., 2016).

特性

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O2/c1-20-10-12-22(13-11-20)19-33-23-24(30(2)27(35)29-25(23)34)28-26(33)32-17-15-31(16-18-32)14-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,29,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEXWUNRIGCJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CCCC5=CC=CC=C5)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

methanone](/img/structure/B2531047.png)

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)